REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8](O)=[O:9].O=S(Cl)[Cl:14]>C1(C)C=CC=CC=1.CN(C=O)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8]([Cl:14])=[O:9]
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Name
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|
Quantity
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1.16 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1C(=O)O)Cl
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The volatiles were removed
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Type
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CUSTOM
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Details
|
The resulting brown oil (3,6-dichloropyridazine-4-carbonyl chloride) was used without purification
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Name
|
|
Type
|
|
Smiles
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ClC=1N=NC(=CC1C(=O)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |